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Zuclopenthixol-d4 Succinate Salt

Cat. No.: B1141208
CAS No.: 1246833-97-5
M. Wt: 523.08
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Description

Significance of Isotopic Labeling in Chemical Biology and Analytical Sciences

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.orgspectroinlets.com By replacing specific atoms in a molecule with their isotopic counterparts, scientists can follow the journey of these labeled molecules, providing profound insights into complex biological and chemical processes. wikipedia.orgcreative-proteomics.comfiveable.mestudysmarter.co.uknumberanalytics.com This methodology is foundational to various analytical techniques, most notably mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnumberanalytics.comnih.govnih.gov

In chemical biology, isotopic labeling allows researchers to trace metabolic pathways, investigate the structure and dynamics of proteins, and study the mechanisms of drug metabolism. fiveable.mestudysmarter.co.ukclearsynth.com For instance, by introducing a labeled compound into a biological system, scientists can identify and quantify its metabolites, thereby mapping out its metabolic fate. fiveable.meacs.org This is crucial for understanding both normal physiological processes and the biochemical basis of diseases.

In analytical sciences, stable isotope labeling is a cornerstone of quantitative analysis. nih.govnih.gov The use of isotopically labeled internal standards, which are chemically identical to the analyte of interest but have a different mass due to the isotopic label, allows for highly accurate and precise quantification. clearsynth.compubcompare.aiaptochem.com This is because the internal standard experiences the same sample processing and analytical variations as the analyte, effectively normalizing the measurement and compensating for matrix effects. clearsynth.comaptochem.com This approach has revolutionized fields like proteomics, where it enables the precise measurement of protein abundance, and clinical chemistry, where it is used for therapeutic drug monitoring and biomarker quantification. nih.govnih.govnih.gov

Rationale for Deuteration in Advanced Research Materials and Mechanistic Investigations

The substitution of hydrogen with deuterium (B1214612), a process known as deuteration, is a powerful strategy in the design of advanced research materials and for conducting mechanistic investigations. clearsynth.com The rationale behind this approach lies in the "kinetic isotope effect" (KIE), a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced by one of its isotopes. libretexts.orgcolumbia.eduwikipedia.org

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. libretexts.org Consequently, reactions that involve the breaking of a C-H bond will proceed at a slower rate when deuterium is substituted at that position. libretexts.orgwikipedia.org This primary kinetic isotope effect is a valuable tool for elucidating reaction mechanisms. columbia.eduthalesnano.comnih.gov By observing a change in the reaction rate upon deuteration, researchers can determine if the cleavage of a specific C-H bond is part of the rate-determining step of the reaction. libretexts.orgnih.gov

Beyond mechanistic studies, deuteration is increasingly employed to create more stable research materials. clearsynth.com In the context of drug development, for example, deuteration at metabolically vulnerable sites of a drug molecule can slow down its metabolism. nih.govnih.govresearchgate.netacs.org This can lead to improved pharmacokinetic profiles, such as a longer half-life and increased exposure, potentially resulting in enhanced efficacy and a better safety profile. nih.govresearchgate.net Deuterated compounds also serve as essential internal standards in analytical chemistry, particularly in mass spectrometry-based bioanalysis, due to their similar chemical behavior and distinct mass from their non-deuterated counterparts. clearsynth.compubcompare.aiaptochem.comacanthusresearch.com This ensures accurate and reliable quantification of analytes in complex biological matrices. clearsynth.comaptochem.com

Overview of Zuclopenthixol-d4 Succinate (B1194679) Salt as a Research Compound

Zuclopenthixol-d4 Succinate Salt is the deuterated form of Zuclopenthixol (B143822), a thioxanthene (B1196266) derivative that acts as a mixed dopamine (B1211576) D1/D2 receptor antagonist. medchemexpress.com In this specific isotopically labeled compound, four hydrogen atoms have been replaced with deuterium. scbt.com This deuteration makes it a valuable tool for various research applications, primarily as an internal standard in analytical and bioanalytical studies. medchemexpress.compharmaffiliates.com

The primary application of this compound is in quantitative analysis using mass spectrometry. medchemexpress.com When studying the pharmacokinetics or metabolism of Zuclopenthixol, the deuterated version serves as an ideal internal standard. clearsynth.compubcompare.ai Because it is chemically identical to the non-labeled drug, it exhibits the same behavior during sample extraction, chromatography, and ionization. aptochem.com However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling precise and accurate quantification of Zuclopenthixol in biological samples like blood or urine. aptochem.comnih.gov

This compound is intended for research use only and is a crucial component in studies investigating the pharmacokinetic properties and metabolic pathways of Zuclopenthixol. medchemexpress.comscbt.comcymitquimica.com The use of such a labeled compound enhances the reliability and robustness of analytical methods, which is essential for obtaining high-quality data in preclinical and clinical research settings. clearsynth.comaptochem.com

Chemical and Physical Properties of this compound:

PropertyValue
CAS Number 1246833-97-5
Molecular Formula C₂₂H₂₁D₄ClN₂OS·C₄H₆O₄
Molecular Weight 523.08 g/mol
Appearance Light Yellow Solid
Synonyms (Z)-Clopenthixol-d4 Succinate, Cisordinol-d4 Succinate

Source: scbt.comcymitquimica.comnih.gov

Properties

CAS No.

1246833-97-5

Molecular Formula

C₂₆H₂₇D₄ClN₂O₅S

Molecular Weight

523.08

Synonyms

4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol-d4 Succinate;  (Z)-Clopenthixol-d4 Succinate;  Cisordinol-d4;  Succinate Clopixol-d4 Succinate;  cis-(Z)-Clopenthixol-d4 Succinate;  cis-Clopenthixol-d4 Succinate;  α-Clopenthixol-d4

Origin of Product

United States

Synthetic Methodologies for Deuterated Analogues

Principles of Deuterium (B1214612) Incorporation Strategies

The synthesis of deuterated molecules, or isotopologues, relies on a variety of chemical strategies to replace hydrogen atoms with deuterium. These methods range from direct exchange reactions to complex multi-step syntheses involving deuterated building blocks.

Hydrogen-Deuterium Exchange Reactions Using Deuterium Oxide

Hydrogen-Deuterium (H-D) exchange reactions are a fundamental method for introducing deuterium into organic molecules. Deuterium oxide (D₂O), being inexpensive and readily available, is the most common deuterium source for these reactions. google.comnih.gov This process involves the substitution of a protium (B1232500) (¹H) atom with a deuterium (²H or D) atom. spectroscopyonline.com The exchange can be facilitated under different conditions:

Acid or Base Catalysis: The exchange of hydrogen atoms on carbon can be promoted by acid or base catalysts. youtube.com This process often involves the formation of intermediates like enols or enolates, making protons on adjacent carbons acidic enough to be exchanged with deuterons from the solvent, such as D₂O. wikipedia.org The reaction can sometimes be accelerated by using catalysts like sodium deuteroxide (NaOD) or potassium carbonate (K₂CO₃). wikipedia.org

Metal Catalysis: Transition metals are widely used to catalyze H-D exchange. These reactions can be performed under neutral conditions, which is advantageous for sensitive molecules. Current time information in Bangalore, IN.

While direct exchange is a powerful tool, it can sometimes lead to a mixture of labeled isotopologues, and achieving complete exchange can be challenging. Current time information in Bangalore, IN.

Catalytic Deuterium Gas Addition Techniques

Catalytic deuteration using deuterium gas (D₂) is a primary method for incorporating deuterium into molecules, particularly across unsaturated carbon-carbon bonds. This technique is analogous to catalytic hydrogenation. A substrate with a reducible functional group, such as an alkene or alkyne, is treated with D₂ gas in the presence of a metal catalyst. spectroscopyonline.comnih.gov

Common catalysts for this purpose include:

Palladium (Pd)

Platinum (Pt)

Nickel (Ni)

Rhodium (Rh)

A significant drawback of this method is the high cost and handling requirements of D₂ gas. nih.gov To circumvent this, methods have been developed to generate D₂ gas in situ. One such approach involves the reaction between a metal like aluminum and D₂O, assisted by a palladium catalyst. nih.gov Another technique is the catalytic exchange between hydrogen gas (H₂) and D₂O, though this can be time-consuming and may not yield high-purity D₂. rsc.org

Electrochemical Deuteration Systems and Flow Synthesis Approaches

Modern advancements in synthetic chemistry have led to the development of electrochemical and flow synthesis systems for deuteration, offering significant advantages in terms of safety, efficiency, and environmental impact.

Electrochemical deuteration avoids the need for external reductants or hazardous D₂ gas by using an electric current to drive the reaction. google.com In these systems, D₂O can be used as the direct deuterium source under neutral conditions. google.com

Flow synthesis offers a continuous and controlled method for producing deuterated compounds. newdrugapprovals.org These systems can process reagents at ambient pressure and room temperature, minimizing waste. newdrugapprovals.org For instance, a flow reactor can generate deuterium gas from the electrolysis of D₂O, which is then immediately used in a catalytic deuteration reaction. rsc.org This approach has demonstrated high reaction performance, with deuterium introduction rates of 80-99% and yields of 80-98% for certain compounds. newdrugapprovals.org

Metal-Catalyzed Hydrogen-Deuterium Exchange Methods

Metal-catalyzed hydrogen-deuterium (H-D) exchange is a cornerstone of deuteration chemistry, enabling the direct replacement of C-H bonds with C-D bonds. This avoids potentially lengthy multi-step syntheses. A wide array of transition metals can be used, either as homogeneous or heterogeneous catalysts.

Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C), are widely employed. Current time information in Bangalore, IN. These catalysts are effective for post-synthetic deuterium incorporation using D₂O as the deuterium source. Current time information in Bangalore, IN. The choice of metal can influence the regioselectivity of the exchange. For example, ruthenium catalysts have been used for the selective H-D exchange of amines and amino acids in D₂O. nih.gov

Homogeneous catalysts, often iridium-based complexes, are also highly effective and can offer high selectivity for specific C-H bonds. The use of these metal complexes provides a strategic method to introduce deuterium, allowing for detailed mechanistic studies and the tuning of catalyst structure to achieve desired selectivity.

Development and Optimization of Synthetic Pathways for Zuclopenthixol-d4

The specific structure of Zuclopenthixol-d4 Succinate (B1194679) Salt features four deuterium atoms on the ethanol (B145695) side chain attached to the piperazine (B1678402) ring (-CH₂-CH₂-OH becomes -CD₂-CD₂-OH). This specific labeling pattern dictates the synthetic strategy. A plausible and efficient pathway involves the synthesis of a deuterated precursor, namely 1-(2-hydroxyethyl-d4)piperazine, which is then coupled with the thioxanthene (B1196266) core.

A general synthesis of the non-deuterated Zuclopenthixol (B143822) involves the reaction of 2-chloro-9-(3-propylidene)thioxanthene with N-(2-hydroxyethyl)piperazine. newdrugapprovals.org To produce the d4 analogue, the key is to first synthesize the deuterated N-(2-hydroxyethyl-d4)piperazine.

A potential synthetic route for this deuterated intermediate could involve the following steps:

Preparation of a Piperazine Precursor: Start with a suitable piperazine derivative, for example, one with an N-acetyl group.

Reductive Deuteration: The acetyl group can be reduced to a 1,1,2,2-tetradeuterioethanol group. This is commonly achieved using a powerful deuterated reducing agent.

Coupling: The resulting deuterated N-(2-hydroxyethyl-d4)piperazine can then be reacted with the appropriate thioxanthene derivative to form the final Zuclopenthixol-d4 molecule. newdrugapprovals.org

Salt Formation: Finally, the Zuclopenthixol-d4 base is reacted with succinic acid to form the stable Zuclopenthixol-d4 Succinate Salt.

The optimization of this pathway would focus on maximizing the yield and ensuring high isotopic enrichment at the desired positions while preventing unwanted H-D scrambling. nih.gov This includes careful selection of the deuterated reagent, solvent, and reaction conditions.

Methodologies for Evaluating Deuteration Efficiency and Regioselectivity

After synthesis, it is crucial to verify the outcome of the deuteration process. This involves determining the efficiency of deuterium incorporation (the percentage of molecules that are deuterated) and the regioselectivity (the specific location of the deuterium atoms). The two primary analytical techniques for this evaluation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Analytical TechniqueInformation ProvidedDescription
Mass Spectrometry (MS) Deuterium Incorporation (%)MS measures the mass-to-charge ratio of molecules. The incorporation of each deuterium atom increases the molecular weight by approximately 1.006 Da. By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, the number of incorporated deuterium atoms can be determined. spectroscopyonline.comnih.gov High-resolution mass spectrometry (HR-MS) is particularly powerful for resolving isotopic peaks and accurately calculating the percentage of deuteration. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Regioselectivity & Structural IntegrityNMR provides detailed information about the chemical environment of atoms. In ¹H NMR, the signal corresponding to a proton will decrease or disappear upon replacement with a deuterium atom, confirming the site of deuteration. researchgate.net ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence and location in the molecule. wikipedia.orgnih.gov Two-dimensional NMR techniques can further elucidate the precise stereospecific location of deuterium atoms. cdnsciencepub.com

Analytical Applications of Zuclopenthixol D4 Succinate Salt in Research

Role as an Internal Standard in Quantitative Analytical Techniques

In the realm of quantitative analysis, particularly in bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving reliable and reproducible results. kcasbio.com Zuclopenthixol-d4 Succinate (B1194679) Salt fulfills this role exceptionally well for the quantification of zuclopenthixol (B143822).

An ideal internal standard should have chemical and physical properties nearly identical to the analyte of interest. aptochem.com It should co-elute with the analyte, exhibit similar extraction recovery and ionization response in mass spectrometry, but have a different mass-to-charge ratio (m/z) to be distinguishable. aptochem.com Deuterated standards like Zuclopenthixol-d4 Succinate Salt meet these criteria, making them superior to using structural analogs which may not adequately compensate for analytical variabilities. bohrium.comscispace.com The incorporation of deuterium (B1214612) atoms increases the molecular weight of the compound, allowing it to be differentiated from the unlabeled analyte by the mass spectrometer. aptochem.com

The primary advantage of using a SIL-IS such as this compound is its ability to compensate for variations in sample preparation, chromatographic retention time, and, most importantly, matrix effects. kcasbio.comaptochem.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques used for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices. The use of a deuterated internal standard like this compound is integral to robust and high-throughput bioanalytical methods. aptochem.com

In a typical LC-MS/MS workflow, the sample containing the analyte (zuclopenthixol) and the internal standard (this compound) is subjected to an extraction process, followed by chromatographic separation and detection by the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

A hypothetical LC-MS/MS method for the quantification of zuclopenthixol using this compound might involve the following parameters:

ParameterSetting
Chromatographic Column C18 reversed-phase column
Mobile Phase A gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate
Ionization Mode Electrospray Ionization (ESI), positive mode
MRM Transition (Zuclopenthixol) [M+H]+ → fragment ion
MRM Transition (Zuclopenthixol-d4) [M+H+4]+ → fragment ion
This table represents a generalized example of LC-MS/MS parameters and would require specific optimization for a given application.

By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample injection volume or ionization efficiency. scispace.com

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS-based bioanalysis. kcasbio.com These effects can lead to inaccurate and imprecise results. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. kcasbio.comchromatographyonline.com

Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. kcasbio.com By calculating the analyte-to-internal standard peak area ratio, the variability caused by matrix effects is normalized, leading to enhanced analytical precision and accuracy. kcasbio.comchromatographyonline.com

However, it is important to note that even with deuterated standards, differential matrix effects can sometimes occur, especially if there are slight differences in retention times between the analyte and the internal standard in regions of steep ion suppression gradients. myadlm.org Therefore, careful method development and validation are crucial.

Other strategies to reduce matrix effects that can be used in conjunction with a deuterated internal standard include:

Optimized Sample Preparation: Employing more rigorous sample cleanup techniques to remove interfering matrix components. chromatographyonline.comchromatographyonline.com

Chromatographic Separation: Modifying the chromatographic conditions to separate the analyte from matrix-interfering compounds. chromatographyonline.com

Dilution: Diluting the sample can reduce the concentration of matrix components, but may compromise the sensitivity of the assay. chromatographyonline.com

The development and validation of bioanalytical methods are governed by strict guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). rjptonline.orgnih.gov The use of stable isotope-labeled internal standards is highly recommended, and in some cases, expected by these agencies. kcasbio.com

A typical method validation framework utilizing a deuterated standard like this compound would include the assessment of the following parameters:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and internal standard.The CV of the analyte/internal standard peak area ratio should be within acceptable limits across different sources of matrix.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.Analyte concentration should remain within ±15% of the initial concentration.
This table provides a general overview of validation parameters and their typical acceptance criteria as per regulatory guidelines. rjptonline.orgresearchgate.net

The investment in synthesizing a deuterated internal standard can often be offset by the reduction in method development time and the increased robustness and reliability of the assay. kcasbio.com

Application in Advanced Spectroscopic Investigations for Research Purposes

Beyond its role as an internal standard, the isotopic labeling in this compound provides unique advantages in advanced spectroscopic investigations aimed at structural elucidation and vibrational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. In ¹H NMR, the presence of deuterium in place of protons in this compound leads to the disappearance of the corresponding proton signals in the spectrum. This selective "silencing" of signals can be invaluable for simplifying complex spectra and aiding in the unambiguous assignment of proton resonances in the unlabeled compound.

For instance, the deuterium atoms in this compound are located on the ethanol (B145695) side chain. lgcstandards.comnih.gov In the ¹H NMR spectrum of unlabeled zuclopenthixol, the protons on this side chain would give rise to specific signals. In the spectrum of the d4-labeled compound, these signals would be absent, confirming the assignment of those resonances. This can be particularly useful in distinguishing between isomeric forms of the molecule.

Furthermore, ²H (deuterium) NMR spectroscopy can be performed to directly observe the deuterium nuclei, providing information about the local environment and dynamics at the labeled positions.

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. The substitution of a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly alters the reduced mass of the C-H bond. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass.

Therefore, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond. youtube.com This isotopic shift can be used to identify and assign specific vibrational modes in the IR spectrum of zuclopenthixol. By comparing the IR spectrum of zuclopenthixol with that of this compound, the vibrational bands associated with the C-H bonds on the ethanol side chain can be definitively identified by their shift to lower wavenumbers in the deuterated compound. This aids in a more complete vibrational analysis of the molecule.

Solid State Research and Supramolecular Chemistry of Succinate Salts

Principles of Salt Form Engineering in Chemical Research and Development

Salt formation is a widely employed and effective pre-formulation technique to enhance the physicochemical properties of drug molecules. researchgate.net It is estimated that approximately 50% of all drugs on the market are administered as salts. researchgate.net The process involves the reaction of an API with an acid or a base to form a salt, which can lead to significant improvements in properties such as solubility, dissolution rate, stability, and crystallinity. chemijournal.com

The selection of an appropriate salt form is a rational, stepwise process. researchgate.net It begins with an assessment of the drug molecule's properties and the desired characteristics of the final product. A variety of counterions are then screened to form different salts. These salts are subsequently analyzed for their physical and chemical properties. agnopharma.com Key considerations in salt selection include:

Crystallinity: The ability to form a stable crystalline structure is a primary consideration. researchgate.net

Solubility and Dissolution Rate: Salt formation can dramatically alter the solubility and dissolution rate of a drug, which directly impacts its bioavailability. chemijournal.comresearchgate.net

Stability: The chosen salt form must be physically and chemically stable under various storage and handling conditions. researchgate.netagnopharma.com

Hygroscopicity: The tendency of the salt to absorb moisture from the environment is a critical factor affecting its stability and handling.

Manufacturability: The salt's properties should be conducive to large-scale manufacturing processes. solitekpharma.com

The formation of a salt introduces ions into the crystal lattice, which can profoundly influence the resulting physicochemical properties. chemijournal.com

Crystallization and Polymorphism Studies of Zuclopenthixol (B143822) Succinate (B1194679) Salts

Zuclopenthixol is a thioxanthene-based neuroleptic drug used in the management of psychotic disorders. nih.govnih.gov Like many APIs, it can exist in different solid forms, including various salts and polymorphs. chemijournal.com The succinate salt of zuclopenthixol is of particular interest due to the potential for improved physicochemical properties conferred by the succinate counterion. researchgate.netnih.gov

Crystallization is the process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. The conditions of crystallization, such as the choice of solvent, temperature, and cooling rate, can significantly impact the resulting crystal form. researchgate.net For Zuclopenthixol Succinate Salt, various crystallization techniques can be employed to obtain single crystals suitable for structural analysis or to produce a specific polymorphic form with desired properties.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. chemijournal.com Therefore, comprehensive polymorphism screening is a crucial aspect of drug development. Studies on other succinate salts, such as metoprolol (B1676517) succinate, have revealed the existence of multiple polymorphic forms with different thermal behaviors and dissolution rates. researchgate.net A metastable polymorph of metoprolol succinate, for instance, showed a lower melting point and faster dissolution in water compared to its more stable counterpart. researchgate.net Similar investigations into the polymorphic landscape of Zuclopenthixol Succinate Salt are essential to identify and select the most suitable form for pharmaceutical development.

Advanced Solid-State Characterization Techniques

A suite of advanced analytical techniques is employed to thoroughly characterize the solid-state properties of pharmaceutical salts like Zuclopenthixol-d4 Succinate Salt. bohrium.comresearchgate.net These methods provide detailed information about the crystal structure, thermal behavior, and spectroscopic properties of the solid forms. researchgate.netformulationbio.com

X-ray diffraction (XRD) is a cornerstone technique for the characterization of crystalline materials. solitekpharma.com

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive method used to identify crystalline phases and to assess the degree of crystallinity of a sample. researchgate.net Each crystalline solid has a unique PXRD pattern, which acts as a fingerprint for that specific form. It is an effective method for distinguishing between different polymorphs. researchgate.net

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. solitekpharma.com

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. researchgate.netsolitekpharma.com DSC is used to determine the melting point, glass transition temperature, and to study phase transitions and polymorphism. researchgate.net For instance, different polymorphs of a compound will typically exhibit different melting points in a DSC thermogram. chemijournal.com

Spectroscopic techniques provide information about the vibrational modes of molecules and are sensitive to the local chemical environment. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. solitekpharma.comnih.gov The resulting spectrum provides a fingerprint of the molecule and can be used to identify functional groups and to probe intermolecular interactions, such as hydrogen bonding. researchgate.net Changes in the position and shape of absorption bands can indicate the formation of a salt or a new polymorphic form. researchgate.net

Raman Spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. nih.gov Like FTIR, Raman spectroscopy provides information about molecular vibrations and is sensitive to the solid-state form of a compound. solitekpharma.com It is particularly useful for analyzing aqueous samples and for in-situ monitoring of crystallization processes.

Investigation of Intermolecular Interactions and Crystal Packing in Succinate Salt Structures

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. rsc.orgrsc.org Understanding these interactions is fundamental to crystal engineering and the rational design of new solid forms with desired properties. rsc.orgacs.org

In the context of succinate salts, the primary intermolecular interactions include:

Ionic Interactions: The electrostatic attraction between the positively charged cation (protonated Zuclopenthixol) and the negatively charged succinate anion is the defining interaction in the salt.

The study of crystal packing in succinate salts reveals how these different interactions work in concert to create a stable three-dimensional structure. For example, in the crystal structures of other amine succinate salts, the succinate anions are often involved in hydrogen bonds with both the protonated nitrogen atoms and hydroxyl groups of the cations, leading to the formation of two-dimensional networks. nih.gov The specific arrangement of these networks and how they pack together determines the final crystal structure.

Advanced computational methods can be used to model and predict crystal packing and to calculate the energies of intermolecular interactions, providing valuable insights that complement experimental data.

Preclinical Research Paradigms and Compound Characterization

Applications of Deuterated Compounds in Preclinical Research Models and Assay Development

Deuteration, the selective replacement of hydrogen atoms with their stable, non-radioactive isotope deuterium (B1214612), is a significant strategy in medicinal chemistry. juniperpublishers.com This subtle structural modification can profoundly influence a compound's properties, offering several advantages in preclinical research. uniupo.it The primary benefit stems from the deuterium kinetic isotope effect (DKIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, is broken at a slower rate during metabolic processes. nih.govnih.gov This effect can be harnessed to improve the metabolic stability and pharmacokinetic profile of drug candidates. nih.govuniupo.itunibestpharm.com

In preclinical research, deuterated compounds like Zuclopenthixol-d4 Succinate (B1194679) Salt serve several key functions:

Internal Standards in Bioanalysis: One of the most common applications is their use as internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net Because deuterated compounds are chemically identical to their non-deuterated (protium) counterparts but have a different mass, they co-elute during chromatography but are distinguishable by the mass spectrometer. This allows for precise and accurate quantification of the parent drug in complex biological matrices like plasma or tissue homogenates. nih.gov

Metabolic Stability and Pharmacokinetic Profiling: By strategically placing deuterium at known sites of metabolism ("soft spots"), researchers can slow down the rate of biotransformation. nih.govtandfonline.com This leads to a reduced rate of clearance, a longer half-life, and increased systemic exposure, which can be studied in preclinical models. juniperpublishers.com This modification allows for a clearer understanding of the intrinsic activity of the parent compound by minimizing the influence of rapidly formed metabolites. unibestpharm.com The use of deuteration can also alter metabolic pathways, potentially reducing the formation of toxic metabolites. juniperpublishers.comunibestpharm.com

Elucidation of Metabolic Pathways: Comparing the metabolic fate of a deuterated compound with its non-deuterated version helps to identify the primary sites of metabolism on the molecule. researchgate.netyoutube.com A reduction in the formation of a specific metabolite when using the deuterated version strongly indicates that the deuterated position was a key site of enzymatic action, typically by cytochrome P450 (CYP) enzymes. nih.govwuxiapptec.com

Stabilization of Chiral Centers: For compounds with stereoisomers that can interconvert, placing deuterium at the chiral center can slow down or prevent this process, known as epimerization. unibestpharm.com This allows researchers to study the pharmacological activity of a single, stable stereoisomer. researchgate.net

Table 1: Comparative Properties and Applications of Deuterated vs. Non-Deuterated Compounds in Preclinical Research

FeatureNon-Deuterated Compound (e.g., Zuclopenthixol)Deuterated Compound (e.g., Zuclopenthixol-d4)Rationale & Research Application
Bond Strength Standard C-H bond strengthC-D bond is stronger (requires more energy to break) nih.govKinetic Isotope Effect: Slows bond cleavage in rate-limiting metabolic steps. nih.gov
Metabolic Rate Susceptible to metabolism at C-H bondsOften exhibits a slower rate of metabolism at the site of deuteration unibestpharm.comtandfonline.comImproved Metabolic Stability: Allows for assessment of the parent drug's intrinsic properties with less interference from metabolites.
Pharmacokinetics May have a shorter half-life and higher clearanceOften shows a longer half-life, reduced clearance, and increased exposure PK Profiling: Enables more controlled studies of drug distribution and target engagement over time.
Use in Bioanalysis Analyte to be quantifiedIdeal internal standard for mass spectrometry researchgate.netAccurate Quantification: Its identical chemical behavior and different mass allow for correction of analytical variability. nih.gov
Metabolite Profiling Standard metabolic profileAltered metabolite profile; reduced formation of metabolites resulting from cleavage at the C-D bond unibestpharm.comMetabolic Pathway ID: Helps pinpoint sites of metabolic attack on the molecule. researchgate.net

Methodologies for Assessing In Vitro Stability of Zuclopenthixol-d4 Succinate Salt

Assessing the in vitro stability of a new chemical entity like this compound is a critical step in preclinical development. These assays predict how the compound will behave in a biological system, focusing on both its metabolic and chemical stability. wuxiapptec.comnih.gov

Metabolic Stability Assays: The primary goal of these assays is to determine the rate at which the compound is metabolized by drug-metabolizing enzymes. wuxiapptec.com This is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

Liver Microsomal Stability Assay: This is a widely used, high-throughput screening method. tandfonline.comnih.gov The compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govwuxiapptec.com The assay requires cofactors like NADPH to initiate the enzymatic reactions. nih.gov Samples are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified by LC-MS/MS. nih.gov The rate of disappearance is used to calculate the metabolic stability.

Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes) and is considered more comprehensive as it contains both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) as well as active transport mechanisms. youtube.com It provides a more complete picture of hepatic clearance. The experimental procedure is similar to the microsomal assay, involving incubation and subsequent analysis of the compound's concentration over time.

Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic components of liver cells, thus including a mix of Phase I and Phase II enzymes. wuxiapptec.com This assay offers a broader assessment of metabolic pathways than microsomes alone but is less complex than a full hepatocyte assay. youtube.com

Chemical Stability Assays: These assays evaluate the compound's degradation in the absence of metabolic enzymes, which is crucial for a salt form like a succinate. The stability of the salt can be influenced by factors like pH and the composition of the formulation. acs.org182.160.97

Solution Stability: The stability of this compound is assessed in various aqueous buffers across a range of pH values (e.g., pH 1.2, 4.5, 7.4) to simulate physiological conditions in the gastrointestinal tract and blood. 182.160.97 This helps identify potential degradation due to hydrolysis.

Plasma Stability: The compound is incubated in plasma from different species (e.g., rat, dog, human) to evaluate degradation by enzymes present in the blood, such as esterases and amidases. pharmacologydiscoveryservices.com The process involves incubating the compound in plasma at 37°C, taking samples over time, precipitating proteins, and analyzing the supernatant for the parent compound via LC-MS. pharmacologydiscoveryservices.com

Table 2: Overview of In Vitro Stability Assay Methodologies

Assay TypeTest SystemKey Enzymes/ConditionsInformation GainedTypical Procedure
Microsomal Stability Liver MicrosomesPhase I (CYP) enzymes; requires NADPH cofactor wuxiapptec.comIntrinsic clearance by oxidative metabolism. nih.govIncubate compound with microsomes and NADPH at 37°C. Quantify remaining compound at time points (e.g., 0, 5, 15, 30, 60 min) via LC-MS. nih.gov
Hepatocyte Stability Intact Liver CellsPhase I and Phase II enzymes, transporters youtube.comOverall hepatic clearance, including conjugation pathways.Incubate compound with suspended or plated hepatocytes at 37°C. Quantify remaining compound over time.
Plasma Stability Blood PlasmaEsterases, amidases pharmacologydiscoveryservices.comStability in circulation, susceptibility to blood enzymes.Incubate compound in plasma at 37°C. Precipitate proteins, then quantify remaining compound in supernatant via LC-MS. pharmacologydiscoveryservices.com
Solution Stability pH-Adjusted BuffersVaries (e.g., pH 1.2, 7.4)Chemical stability, pH-dependent degradation (e.g., hydrolysis). 182.160.97Dissolve compound in buffers. Store at specific temperatures and quantify concentration over time.

Advanced Approaches for Characterizing Molecular Interactions with Biological Targets in Research (e.g., Dopamine (B1211576) D1/D2 Receptor Antagonism of the parent compound)

The therapeutic action of Zuclopenthixol (B143822), the non-deuterated parent compound, is primarily attributed to its antagonism of dopamine receptors, specifically the D1 and D2 subtypes. nih.govnih.gov Characterizing the interaction of compounds with these G-protein coupled receptors (GPCRs) involves a suite of advanced in vitro assays that measure binding affinity and functional activity. addexbio.comopenaccessjournals.com

Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. nih.govnih.gov

Radioligand Binding Assays: This is the traditional gold-standard method. nih.gov It involves a competition experiment where the test compound (e.g., Zuclopenthixol) competes with a known radiolabeled ligand (e.g., ³H-spiperone for D2 receptors or ³H-SCH23390 for D1 receptors) for binding to receptor-containing membranes (e.g., from porcine striatum or cells engineered to express the receptor). nih.govnih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can be used to calculate the binding affinity constant (Ki). acs.org

MS Binding Assays: A modern, label-free alternative to radioligand assays that uses mass spectrometry to quantify the amount of an unlabeled reporter ligand that is displaced from the receptor by the test compound. nih.govnih.gov This method avoids the need for radioactive materials and can be highly sensitive and robust. nih.gov

Fluorescence-Based Binding Assays (e.g., HTRF): These assays use fluorescently labeled ligands. revvity.com Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) measure the binding based on energy transfer between a fluorescent tag on the receptor and a fluorescent ligand. When the test compound displaces the fluorescent ligand, the energy transfer signal decreases. revvity.com

Functional Assays: These assays measure the cellular response following receptor binding, determining whether the compound acts as an agonist or an antagonist. researchgate.neteurofinsdiscovery.com

cAMP Assays: Dopamine D1 receptors are typically coupled to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP). Dopamine D2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. addexbio.cominnoprot.com Functional assays can measure these changes in intracellular cAMP concentration in response to the test compound. An antagonist like Zuclopenthixol would be expected to block the cAMP changes induced by an agonist like dopamine. innoprot.com

Calcium Flux Assays: In engineered cell lines, GPCRs like the D2 receptor can be made to couple with alternative G-proteins (e.g., Gq) that trigger the release of intracellular calcium (Ca²⁺) upon activation. acs.org Antagonism is measured by the compound's ability to block the calcium signal produced by an agonist. researchgate.net

Reporter Gene Assays: These assays link receptor activation to the expression of a reporter gene (e.g., luciferase or β-galactosidase). The amount of reporter protein produced is a measure of receptor activity. Antagonists block the signal generated by an agonist. frontiersin.org

Table 3: Methodologies for Characterizing Drug-Receptor Interactions

Assay CategorySpecific MethodPrincipleEndpoint MeasuredApplication for Zuclopenthixol
Binding Assays Radioligand Competition AssayTest compound displaces a radiolabeled ligand from the receptor. nih.govKi (Affinity Constant): A measure of the drug's affinity for the receptor. acs.orgDetermine the binding affinity of Zuclopenthixol for D1 and D2 receptors. nih.gov
MS Binding AssayTest compound displaces an unlabeled ligand; unbound ligand is quantified by mass spectrometry. nih.govKi (Affinity Constant): Label-free determination of binding affinity.A modern alternative to radioligand assays for affinity determination. nih.gov
Functional Assays cAMP AssayMeasures the inhibition (for D2) or stimulation (for D1) of cAMP production. addexbio.cominnoprot.comIC₅₀/EC₅₀ (Potency): Concentration for 50% inhibition or activation.Confirm Zuclopenthixol's antagonism by its ability to block dopamine-induced changes in cAMP.
Calcium Flux AssayMeasures mobilization of intracellular Ca²⁺, often via an engineered G-protein pathway. acs.orgIC₅₀ (Potency): Concentration for 50% inhibition of agonist-induced Ca²⁺ flux.Assess functional antagonism in a high-throughput screening format.
Reporter Gene AssayReceptor activation drives the expression of an easily quantifiable reporter protein. frontiersin.orgIC₅₀ (Potency): Concentration for 50% inhibition of agonist-induced reporter expression.Quantify the functional antagonism of Zuclopenthixol over a longer time course.

Future Research Directions and Methodological Advancements

Emerging Synthesis Techniques for Site-Specific Deuteration and Complex Isotopic Labeling

The precise introduction of deuterium (B1214612) atoms into a molecule is critical for its application in mechanistic studies and as an internal standard. While traditional methods for deuteration exist, emerging techniques offer greater control over the site and degree of isotopic labeling. nih.gov

Recent advancements in catalysis have led to the development of powerful methods for selective deuterium incorporation. researchgate.net Catalytic transfer deuteration and hydrodeuteration of alkenes and alkynes are becoming increasingly prominent as they often obviate the need for D2 gas and pressurized setups. researchgate.net These reactions can employ commercially available or readily synthesized deuterium donors, making them more accessible. researchgate.net For instance, copper-catalyzed degree-controlled deacylative deuteration allows for the site-specific installation of deuterium at unactivated aliphatic positions. nih.gov This method utilizes a ketone as a traceless activating group, enabling mono-, di-, and tri-deuteration with high functional group tolerance. nih.gov

Visible-light photocatalysis has also emerged as a mild and selective method for deuteration. rsc.org This technique often uses readily available and inexpensive deuterium sources, providing a reliable platform for generating deuterated organic molecules. rsc.org Furthermore, new synthetic routes are being developed to create a wider variety of deuterated reagents beyond simple precursors like D2O and CD3I, which will streamline the synthesis of complex deuterated molecules. nih.gov

These advanced synthetic methods are crucial for producing complex isotopically labeled compounds. Selective isotopic labeling, where specific atoms or residues are replaced with their isotopes, simplifies complex spectra in techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), allowing for the site-specific investigation of molecular structures and functions. nih.govcernobioscience.com

Deuteration Technique Key Features Advantages Representative Deuterium Source(s)
Catalytic Transfer DeuterationEmploys a catalyst to transfer deuterium from a donor molecule. researchgate.netAvoids the use of D2 gas; often proceeds under milder conditions. researchgate.netDeuterated alcohols, silanes, 1,4-dioxane-d8. researchgate.net
Cu-Catalyzed Deacylative DeuterationUses a copper catalyst and a traceless activating group (ketone). nih.govAllows for site-specific and degree-controlled deuteration at unactivated C(sp3) positions. nih.govD2O. nih.gov
Visible-Light Photocatalytic DeuterationUtilizes light energy to drive the deuteration reaction. rsc.orgMild reaction conditions, good site-selectivity. rsc.orgD2O, deuterated solvents.
Ynamide-Based Amine SynthesisA metal-free synthesis of amines selectively deuterated at their α and/or β positions. nih.govHigh versatility and generality for synthesizing deuterated amines. nih.govDeuterated triethylsilane.

Integration of Zuclopenthixol-d4 Succinate (B1194679) Salt in Multi-Omics Research Methodologies for Mechanistic Elucidation

Multi-omics approaches, which involve the integrated analysis of data from different "omics" fields such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive understanding of biological systems. mdpi.com The use of stable isotope-labeled compounds like Zuclopenthixol-d4 Succinate Salt is integral to these methodologies, particularly in proteomics and metabolomics, for accurate quantification and mechanistic insights. cernobioscience.comyoutube.com

In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for identifying and quantifying proteins. cernobioscience.com While not directly involving the deuterated drug, the principle of using isotopic variants for comparative analysis is central. This compound can be used in targeted metabolomics studies to trace the metabolic fate of the drug and its impact on endogenous metabolic pathways. By acting as an internal standard, it enables the precise quantification of the unlabeled drug and its metabolites in complex biological matrices, compensating for variations in sample preparation and instrument response. clearsynth.com

The integration of data from proteomics and metabolomics can reveal how Zuclopenthixol (B143822) affects protein expression and metabolic profiles, offering a more holistic view of its mechanism of action and potential off-target effects. mdpi.comresearchgate.net For example, changes in the abundance of specific enzymes (identified through proteomics) can be correlated with alterations in the levels of their corresponding substrates or products (quantified using this compound as a standard in metabolomics). This integrated approach can help identify key proteins and pathways that are modulated by the drug. mdpi.com

Challenges in such studies include the "chromatographic deuterium effect," where deuterated compounds may have slightly different retention times in liquid chromatography compared to their non-deuterated counterparts, which can complicate data analysis. nih.gov A detailed understanding of these effects is crucial for accurate data interpretation in multi-omics research. nih.gov

Computational Chemistry and Molecular Modeling for Deuterated Systems and Kinetic Isotope Effects

Computational chemistry and molecular modeling are indispensable tools for understanding the subtle effects of isotopic substitution on molecular properties and reaction dynamics. aip.org The primary kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, provides valuable information about the rate-determining step of a reaction. princeton.edu For Zuclopenthixol, deuteration at specific sites can influence its metabolism by cytochrome P450 enzymes, and computational models can help predict and rationalize these effects.

Quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model enzyme-catalyzed reactions, such as the hydrogen abstraction step in the metabolism of Zuclopenthixol. acs.org These models can elucidate the origins of KIEs, including the contribution of quantum mechanical tunneling, where a particle can pass through an energy barrier rather than over it. acs.org By comparing computationally predicted KIEs with experimental values, researchers can gain a detailed understanding of the transition state structure and the reaction mechanism. princeton.edu

Computational methods are also employed to study secondary KIEs, which arise from isotopic substitution at positions not directly involved in bond breaking or formation. acs.org These effects can provide further insights into the reaction mechanism and the structure of the transition state. acs.org The development of more accurate potential energy surfaces and advanced simulation techniques, such as ring-polymer molecular dynamics, continues to improve the predictive power of computational models for KIEs. aip.orgresearchgate.net

Computational Method Application in Deuterated Systems Insights Gained
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzyme-catalyzed reactions involving deuterated substrates. acs.orgElucidation of transition state structures, reaction pathways, and the role of quantum tunneling. acs.org
Semiclassical Instanton TheoryCalculating absolute rate constants and KIEs for chemical reactions. aip.orgUnderstanding the contributions of vibrational quantization and tunneling to the KIE. aip.org
Ring-Polymer Molecular Dynamics (RPMD)Simulating the quantum dynamics of nuclei in chemical reactions. aip.orgProvides a more accurate description of nuclear quantum effects on reaction rates.
Marcus-like H-tunneling ModelReplicating abnormal secondary KIEs observed in hydride transfer reactions. acs.orgUnderstanding the influence of donor-acceptor distance and molecular vibrations on tunneling. acs.org

Standardization and Reference Material Development for Deuterated Compounds in Scientific Research

The accuracy and comparability of analytical measurements involving deuterated compounds rely heavily on the availability of high-quality reference materials. wikipedia.org Isotopic reference materials are compounds with well-defined isotopic compositions that are used to calibrate instruments and validate analytical methods. wikipedia.org The use of deuterated internal standards, such as this compound, is a critical component in the quantification of drugs and metabolites by techniques like LC-MS/MS.

Organizations like the National Institute of Standards and Technology (NIST) and the International Atomic Energy Agency (IAEA) are involved in the production and certification of isotopic reference materials. wikipedia.org However, there is a recognized need for new reference materials to keep pace with the advancements in analytical instrumentation and the increasing demand for high-precision isotopic analysis in various fields. researchgate.net

The development of certified reference materials for deuterated compounds involves rigorous characterization to determine their chemical purity and isotopic enrichment. criver.com This ensures that they can serve as reliable calibrants for quantitative analysis. clearsynth.com Challenges in the use of deuterated standards include the potential for deuterium loss through exchange with protons, which can compromise the accuracy of the results. sigmaaldrich.com Therefore, careful selection of the labeling position to ensure isotopic stability is crucial during the synthesis and development of these standards. As analytical techniques become more sensitive, the need for well-characterized and certified deuterated reference materials will continue to grow to ensure the reliability and traceability of scientific data. rsc.org

Q & A

Basic Research Questions

What are the foundational synthetic and characterization protocols for Zuclopenthixol-d4 Succinate Salt?

This compound, a deuterated analog of Zuclopenthixol, requires precise synthesis and characterization to ensure isotopic purity and structural integrity. Methodological steps include:

  • Deuteration Control : Verify deuterium incorporation (>98%) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm substitution at designated positions .
  • Salt Formation : Optimize succinate salt crystallization conditions (solvent polarity, temperature) to enhance stability and solubility. Use differential scanning calorimetry (DSC) to validate crystallinity .
  • Purity Assessment : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify impurities (<0.1%) and ensure batch consistency .

How does this compound interact with dopamine receptors, and what assays validate its antagonistic activity?

Zuclopenthixol-d4 acts as a dopamine D1/D2 receptor antagonist. Key validation approaches include:

  • Radioligand Binding Assays : Use [³H]-spiperone for D2 receptor affinity studies. Compare IC₅₀ values between deuterated and non-deuterated forms to assess isotopic effects .
  • Functional Antagonism : Measure cAMP inhibition in HEK293 cells expressing D1 receptors via ELISA. Normalize data against reference antagonists (e.g., Trifluoperazine) to confirm potency .
  • Cross-Validation : Replicate results across multiple cell lines (e.g., CHO, SH-SY5Y) to address variability in receptor expression levels .

Advanced Research Questions

How can experimental design (DoE) optimize synthesis parameters for this compound?

A factorial design approach identifies critical factors influencing yield and purity:

Factor Levels Response
Solvent polarityLow (ethanol), Medium (IPA)Crystallization efficiency
Temperature (°C)4, 25Salt stability
Stirring rate (rpm)100, 200Particle size uniformity
  • Statistical Analysis : Use ANOVA to determine significance (p < 0.05) of factors. For example, solvent polarity may account for 60% of variance in crystallinity (F-value = 12.4, p = 0.002) .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 20°C, 150 rpm in isopropanol) .

How to resolve contradictions in receptor binding data between isotopic variants?

Discrepancies in deuterated vs. non-deuterated compound efficacy may arise from kinetic isotope effects or analytical artifacts. Mitigation strategies:

  • Kinetic Profiling : Conduct time-resolved binding assays to compare association/dissociation rates. Deuterated forms may exhibit slower kinetics due to altered bond vibrations .
  • Control Experiments : Include deuterated internal standards in MS workflows to distinguish isotopic interference from true biological effects .
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity and identify confounding variables (e.g., batch variability) .

What advanced analytical methods validate deuterium distribution in this compound?

  • LC-HRMS : Use high-resolution MS with electrospray ionization (ESI) to map deuterium incorporation. Set mass accuracy ≤ 2 ppm and isotopic abundance thresholds .
  • ²H-NMR Spectroscopy : Analyze deuterium quadrupolar splitting patterns to confirm positional specificity. Compare spectra with non-deuterated analogs .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) coupled with MS/MS fragmentation to track deuterium loss over time .

How to design a pharmacokinetic study for this compound in preclinical models?

  • Dosing Protocol : Administer deuterated and non-deuterated forms to rodents via IV and oral routes. Collect plasma samples at t = 0, 1, 4, 8, 24h .
  • Quantification : Use LC-MS/MS with deuterated internal standards (e.g., Zuclopenthixol-d8) to correct for matrix effects. Validate linearity (r² > 0.99) across 1–1000 ng/mL .
  • Data Interpretation : Calculate AUC, Cmax, and half-life. Apply Wilcoxon signed-rank tests to compare bioavailability between isotopic variants (α = 0.05) .

Data Analysis & Reporting

How to structure a research paper on this compound for high-impact journals?

  • Methods : Detail synthetic protocols, analytical validation (e.g., NMR/MS parameters), and statistical models. Reference institutional ethics approvals for in vivo studies .
  • Results : Use tables to summarize binding affinities (e.g., IC₅₀ ± SEM) and figures for receptor activity curves. Avoid duplicating data in text and visuals .
  • Discussion : Address isotopic effects on pharmacodynamics and limitations (e.g., small sample sizes in preclinical trials). Propose follow-up studies using CRISPR-edited receptor models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.